(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a heterocyclic hybrid molecule featuring a pyrazole core linked via a ketone bridge to a piperazine ring, which is further substituted with a methylsulfonyl-functionalized benzo[d]thiazole moiety.
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S2/c1-21-11-13(16(20-21)27-2)17(24)22-6-8-23(9-7-22)18-19-14-5-4-12(29(3,25)26)10-15(14)28-18/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUGGHXSROFRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. The presence of the 1H-pyrazol-4-yl and piperazin-1-yl groups suggest potential interactions with enzymes or receptors.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of the compound, it is likely that it affects multiple pathways, leading to a range of downstream effects.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the specific targets and pathways that the compound affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.
Biological Activity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone represents a novel class of biologically active molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O3 |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 2034560-38-6 |
The structure consists of a pyrazole moiety linked to a piperazine derivative, which is further substituted with a benzo[d]thiazole group. This unique combination may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing pyrazole and thiazole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial and antifungal properties. The presence of the thiazole ring enhances these effects through mechanisms that may involve disruption of microbial cell walls or interference with metabolic pathways .
- Anticancer Properties : Studies have demonstrated that thiazole-containing compounds can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in various cancer cell lines has been noted, suggesting potential as an anticancer agent .
- Anti-inflammatory Effects : Compounds similar to this one have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Pyrazole Moiety : Known for its ability to interact with various biological targets, the pyrazole ring is crucial for the compound's activity against multiple pathogens.
- Thiazole Substitution : The methylsulfonyl group on the thiazole enhances solubility and bioavailability, which is essential for effective therapeutic action .
- Piperazine Linkage : This moiety contributes to the overall stability and interaction with biological receptors, enhancing pharmacokinetic properties.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Antimicrobial Testing : A study evaluated a series of thiazole-pyrazole derivatives against Gram-positive and Gram-negative bacteria, revealing potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL for some derivatives .
- Anticancer Activity : In vitro studies demonstrated that related compounds significantly inhibited the growth of A431 human epidermoid carcinoma cells, with IC50 values in the low micromolar range. Mechanistic studies indicated that these compounds induce apoptosis via mitochondrial pathways .
- Anti-inflammatory Studies : Research involving animal models showed that thiazole-containing compounds reduced edema and inflammatory markers in carrageenan-induced paw edema tests, supporting their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Elemental Analysis Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
